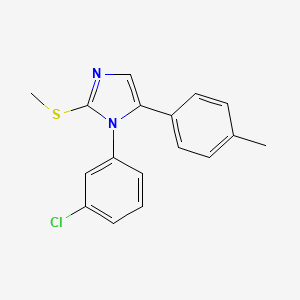

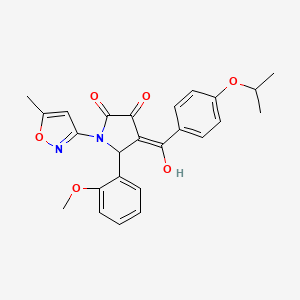

3-Hydroxy-2,4-diiodobenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Hydroxybenzaldehydes are key intermediates in organic synthesis. For instance, they react smoothly with various alkynes, alkenes, or allenes in the presence of a rhodium catalyst system to give corresponding alkenoylphenols, showcasing their utility in creating complex organic molecules (Kokubo et al., 1999). Similarly, their halogenated derivatives, like 3-Hydroxy-2,4-diiodobenzaldehyde, could offer unique reactivity due to the presence of iodine, facilitating novel cross-coupling reactions and synthesis pathways.

Biomedical Applications

The vasculoprotective effects of hydroxybenzaldehydes have been demonstrated, showing potential as therapeutic agents against vascular diseases. For example, 3-Hydroxybenzaldehyde prevented vascular smooth muscle cells proliferation and endothelial cells inflammation, highlighting its potential in treating cardiovascular diseases (Kong et al., 2016). Given the structural similarity, 3-Hydroxy-2,4-diiodobenzaldehyde could be explored for similar vasculoprotective or anti-inflammatory effects.

Material Science and Polymer Chemistry

Hydroxybenzaldehyde derivatives have been used to modify polymers and create novel materials. For example, a study on 3,4-Dihydroxybenzaldehyde demonstrated its use in fabricating collagen-catechol hydrogels, which showed increased thermal stability and mechanical strength, along with favorable biocompatibility (Duan et al., 2018). The iodinated derivative, 3-Hydroxy-2,4-diiodobenzaldehyde, could similarly contribute to the development of advanced materials with unique properties, such as enhanced cross-linking capabilities or antimicrobial activity.

Electrochemistry and Sensing

The electrochemical properties of hydroxybenzaldehydes have been explored for their potential in sensing and catalysis. Electropolymerized films of dihydroxybenzaldehydes have shown catalytic activity towards the oxidation of NADH, indicating their applicability in biosensing and enzymatic reactions (Pariente et al., 1994). The specific electrochemical behavior of 3-Hydroxy-2,4-diiodobenzaldehyde could be investigated for developing novel electrocatalysts or sensors with high specificity and sensitivity.

Mécanisme D'action

Mode of Action

Similar compounds have been shown to interact with their targets through various mechanisms, such as binding to active sites or altering the conformation of target proteins .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 3-Hydroxy-2,4-diiodobenzaldehyde’s action are currently unknown . Understanding these effects requires further experimental studies.

Propriétés

IUPAC Name |

3-hydroxy-2,4-diiodobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2O2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLTXKSQZIRHGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)I)O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-2,4-diiodobenzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[2-(pentafluoroethoxy)ethyl]amine hydrochloride](/img/structure/B2861399.png)

![4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B2861404.png)

![2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile](/img/structure/B2861405.png)

methanone](/img/structure/B2861406.png)

![3-(2-Fluorophenyl)-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2861412.png)

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/no-structure.png)

![2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl](/img/structure/B2861416.png)